5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
Overview
Description
“5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It has a molecular weight of 246.14 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of benzofuran derivatives, which this compound is a part of, often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C11 H12 Cl N O . Cl H . The InChI Code for this compound is 1S/C11H12ClNO.ClH/c1-3-10-6 (2)8-4-7 (12)5-9 (13)11 (8)14-10;/h4-5H,3,13H2,1-2H3;1H .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 246.14 .
Scientific Research Applications
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Chemical Research
- “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It’s used for research purposes .
- The compound has a molecular weight of 246.14 and its linear formula is C11 H12 Cl N O . Cl H .
- The compound is stored at room temperature and it’s a solid .
-
Synthesis of Natural Products
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Potential Anticancer Activity
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Chemical Research
- “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It’s used for research purposes .
- The compound has a molecular weight of 246.14 and its linear formula is C11 H12 Cl N O . Cl H .
- The compound is stored at room temperature and it’s a solid .
-
Synthesis of Natural Products
-
Potential Anticancer Activity
Future Directions
The future directions for the research and development of benzofuran derivatives, including this compound, could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy.
properties
IUPAC Name |
5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXICXTHPSJMDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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